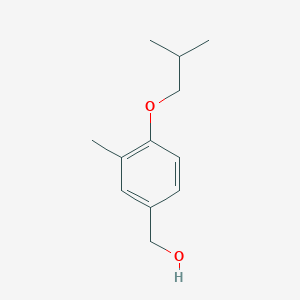

(4-Isobutoxy-3-methylphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1443347-10-1 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

[3-methyl-4-(2-methylpropoxy)phenyl]methanol |

InChI |

InChI=1S/C12H18O2/c1-9(2)8-14-12-5-4-11(7-13)6-10(12)3/h4-6,9,13H,7-8H2,1-3H3 |

InChI Key |

VVCTYPICLUBXIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)OCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isobutoxy 3 Methylphenyl Methanol

Strategies for Aromatic Ring Functionalization

The core challenge in synthesizing the (4-isobutoxy-3-methylphenyl) scaffold is achieving the desired 1,2,4-trisubstitution pattern. The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions is governed by the directing effects of the substituents already present on the ring. masterorganicchemistry.com

The arrangement of substituents—a methyl group and an isobutoxy group ortho to each other, with the eventual methanol (B129727) group para to the isobutoxy group—necessitates careful planning. Both alkyl (methyl) and alkoxy (isobutoxy) groups are activating and direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com Therefore, the order of introduction and the choice of starting materials are critical to control the regioselectivity.

A common strategy involves starting with a commercially available, pre-functionalized benzene (B151609) ring that establishes a part of the required substitution pattern. For instance, 4-hydroxy-3-methylbenzaldehyde (B106927) (CAS 15174-69-3) serves as an excellent precursor. sigmaaldrich.com In this molecule, the powerful ortho, para-directing hydroxyl group and the meta-directing aldehyde group are positioned to facilitate the synthesis. The activating hydroxyl group's influence dominates, and its presence secures the relative positioning of the methyl and aldehyde groups. The synthesis then proceeds by etherification of the hydroxyl group, followed by reduction of the aldehyde.

The metabolic functionalization of aromatic rings in drug molecules often follows predictable patterns based on these electronic effects, where activated rings are preferentially hydroxylated, typically at the least sterically hindered position. nih.gov While not a metabolic process, laboratory synthesis leverages the same fundamental principles of reactivity and regioselectivity. rsc.org

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.commt.com For example, one could envision alkylating isobutoxybenzene. However, this method has significant drawbacks. The reaction is prone to carbocation rearrangements, which would be problematic for an isobutyl group, and polyalkylation, as the alkylated product is more reactive than the starting material. chemistrysteps.com A more reliable alternative is Friedel-Crafts acylation followed by reduction, which avoids these issues because the acylium ion does not rearrange and the resulting ketone deactivates the ring to further substitution. mt.comchemistrysteps.com

Directed ortho-Metallation (DoM): DoM offers a highly regioselective method for functionalizing aromatic rings. acs.orgrsc.org This strategy utilizes a directing metalation group (DMG) that guides a strong organolithium base to deprotonate the adjacent ortho position. The resulting lithiated species can be trapped with an electrophile, such as a methylating agent. The O-aryl carbamate (B1207046) is a powerful and versatile DMG. nih.govresearchgate.net A potential route could involve converting a p-substituted phenol (B47542) like p-isobutoxyphenol into its N,N-diethylcarbamate derivative. Treatment with sec-butyllithium (B1581126) would then direct lithiation specifically to the ortho position (C-3), allowing for subsequent methylation. Hydrolysis of the carbamate group would then yield the 4-isobutoxy-3-methylphenol precursor.

| Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Electrophilic aromatic substitution using an alkyl halide and a Lewis acid catalyst. | Uses common reagents; effective for simple alkyl groups. | Prone to carbocation rearrangements and polyalkylation; poor regioselectivity with multiple activating groups. | mt.comnih.gov |

| Directed ortho-Metallation (DoM) | Deprotonation at the position ortho to a directing group, followed by reaction with an electrophile. | Excellent regiocontrol; wide range of electrophiles can be used; avoids rearrangement issues. | Requires strongly basic and anhydrous conditions; the directing group must be installed and potentially removed. | nih.govresearchgate.net |

Formation of the Methanol Moiety

Once the appropriately substituted aromatic precursor, such as 4-isobutoxy-3-methylbenzaldehyde (B1338844), is obtained, the final step is the creation of the benzylic alcohol functionality.

The reduction of an aromatic aldehyde or ester to a primary benzylic alcohol is a fundamental transformation in organic synthesis.

From Aldehydes: The reduction of 4-isobutoxy-3-methylbenzaldehyde to the target alcohol is most commonly achieved using a hydride-based reducing agent. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that efficiently reduces aldehydes and ketones to alcohols. chemicalbook.com The reaction is typically performed in an alcoholic solvent like methanol or ethanol (B145695) at or below room temperature.

From Esters or Carboxylic Acids: If the synthetic route leads to a methyl or ethyl ester of 4-isobutoxy-3-methylbenzoic acid, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is capable of reducing esters and carboxylic acids to primary alcohols. masterorganicchemistry.com Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), can be used to reduce carboxylic acids directly to alcohols. chemicalbook.com

| Reducing Agent | Precursor(s) | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol or Ethanol, 0°C to RT | Does not typically reduce esters, amides, or carboxylic acids. Highly selective for aldehydes/ketones. | chemicalbook.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Anhydrous Ether or THF, 0°C to RT | Powerful and non-selective; reduces most carbonyl-containing functional groups. | masterorganicchemistry.com |

| Borane-THF (BH₃·THF) | Carboxylic Acids, Aldehydes, Ketones | Anhydrous THF, 0°C to reflux | Selectively reduces carboxylic acids in the presence of esters. | chemicalbook.com |

Beyond the reduction of carbonyls, other methods can generate benzylic alcohols.

Benzylic C-H Oxidation: It is possible to directly oxidize the methyl group of a toluene (B28343) derivative, such as 4-isobutoxytoluene. However, selectively stopping the oxidation at the alcohol stage is challenging, as the benzylic alcohol is often more susceptible to oxidation than the starting material, leading to the formation of aldehydes or carboxylic acids. nih.govacs.org Modern catalytic systems using iron or copper complexes have been developed to improve the selectivity of this transformation, sometimes proceeding via a benzylic mesylate or acetate (B1210297) that is subsequently hydrolyzed. nih.govacs.org

Organometallic Addition to Formaldehyde (B43269): If a synthetic route provides an aryl halide, such as 1-bromo-4-isobutoxy-2-methylbenzene, it can be converted into an organometallic reagent. For example, forming the Grignard reagent (Ar-MgBr) and reacting it with formaldehyde (H₂C=O) as the electrophile yields the desired primary benzylic alcohol after an aqueous workup.

Modern Catalytic Methods: A range of advanced catalytic protocols can also produce benzylic alcohols. These include nickel-catalyzed additions of aryl halides to aldehydes and photocatalytic methods that enable cross-coupling reactions under mild conditions. organic-chemistry.org

Etherification Strategies for Isobutoxy Group Introduction

The formation of the ether linkage is a key step, which can be performed at various stages of the synthesis, often on a phenolic precursor like 4-hydroxy-3-methylbenzaldehyde.

The Williamson ether synthesis is the most prevalent method for preparing aromatic ethers. wikipedia.org This reaction involves the deprotonation of a phenol with a base to form a nucleophilic phenoxide ion. The phenoxide then displaces a halide from a primary or secondary alkyl halide in an Sₙ2 reaction. For the synthesis of (4-Isobutoxy-3-methylphenyl)methanol, a precursor like 4-hydroxy-3-methylbenzaldehyde would be treated with a base (e.g., potassium carbonate, K₂CO₃) and an isobutylating agent like isobutyl bromide. This approach is efficient and high-yielding, especially with primary alkyl halides which minimize competing elimination reactions. wikipedia.org

The Mitsunobu reaction provides a powerful alternative for forming C-O bonds under mild, neutral conditions. nih.gov This reaction couples an alcohol (the phenol) with a pronucleophile (isobutanol) using a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not a factor for isobutanol. It is particularly useful for sterically hindered substrates or when acidic/basic conditions of the Williamson synthesis are not tolerated by other functional groups in the molecule. nih.gov

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Base (e.g., K₂CO₃, NaH), Alkyl Halide (e.g., Isobutyl Bromide) | Robust and widely used; requires basic conditions; SN2 mechanism. | wikipedia.org |

| Mitsunobu Reaction | Phenol, Alcohol (Isobutanol), PPh₃, DEAD or DIAD | Mild, neutral conditions; useful for sensitive substrates; generates stoichiometric byproducts. | nih.gov |

Alcohol Alkylation Reactions for Alkyl Aryl Ether Synthesis (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a cornerstone method for the preparation of unsymmetrical ethers and is highly applicable to the synthesis of the isobutoxy group on the aromatic ring of this compound. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide. masterorganicchemistry.comyoutube.comlibretexts.org

For the synthesis of the target molecule, a plausible pathway begins with a suitably substituted phenol, which is deprotonated to form a phenoxide. This is followed by reaction with an isobutyl halide. The general reaction is as follows:

Step 1: Deprotonation of the Phenol: A strong base is used to deprotonate the hydroxyl group of a starting phenolic compound, such as 4-hydroxy-3-methylbenzaldehyde or 4-hydroxy-3-methylbenzoic acid. youtube.com Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). youtube.com The choice of base and solvent is critical; for instance, NaH is often used in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.com

Step 2: Nucleophilic Attack by the Phenoxide: The resulting phenoxide ion then acts as a nucleophile, attacking an isobutyl halide (e.g., isobutyl bromide or isobutyl chloride). The reaction is typically heated to facilitate the SN2 displacement of the halide.

A possible starting material for this synthesis is vanillin (B372448) alcohol (4-hydroxy-3-methoxybenzyl alcohol), which would require an additional demethylation step prior to the Williamson ether synthesis, or more directly, a commercially available 4-hydroxy-3-methylbenzyl alcohol. If starting from 3-bromo-4-methylphenol, a multi-step synthesis involving protection, Grignard reaction, and deprotection would be necessary.

Table 1: Reagents and Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 4-hydroxy-3-methylbenzaldehyde | Isobutyl bromide | K₂CO₃ | DMF | 80-100 °C | 4-isobutoxy-3-methylbenzaldehyde |

| 4-hydroxy-3-methylbenzoic acid | Isobutyl iodide | NaH | THF | Reflux | 4-isobutoxy-3-methylbenzoic acid |

Following the formation of the ether, the aldehyde or carboxylic acid functionality would then be reduced to the corresponding benzyl (B1604629) alcohol. For example, 4-isobutoxy-3-methylbenzaldehyde can be reduced using sodium borohydride (NaBH₄) in methanol to yield this compound. chemicalbook.com

Alternative Ether Formation Methods in Alkoxylation Chemistry

While the Williamson ether synthesis is a robust method, other techniques for forming aryl ethers exist. The Mitsunobu reaction, for instance, allows for the conversion of an alcohol to an ether under milder, non-basic conditions. nih.gov In this case, a phenolic starting material could be reacted with isobutanol in the presence of a phosphine reagent (like triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). nih.gov This method is particularly useful for substrates that are sensitive to strong bases. orgsyn.org

Another approach involves the palladium-catalyzed cross-coupling of an aryl halide with an alcohol. google.com For example, a starting material like (4-bromo-3-methylphenyl)methanol (B136240) could potentially be coupled with isobutanol in the presence of a palladium catalyst and a suitable base. nbinno.com This method has seen significant development for the synthesis of aryl ethers under relatively mild conditions. google.com

Table 2: Comparison of Ether Synthesis Methods

| Method | Key Reagents | Advantages | Potential Limitations |

|---|---|---|---|

| Williamson Ether Synthesis | Alkyl halide, Strong base | Versatile, well-established masterorganicchemistry.com | Requires strong base, potential for elimination reactions libretexts.org |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | Mild conditions, stereospecific nih.gov | Stoichiometric phosphine oxide waste |

| Palladium-Catalyzed Coupling | Aryl halide, Alcohol, Pd catalyst, Base | Good functional group tolerance google.com | Catalyst cost and sensitivity |

Advanced Purification and Isolation Techniques in Multi-step Organic Synthesis

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. Given its structure, a combination of techniques would be employed.

Following the reaction, a typical workup would involve quenching the reaction, followed by extraction to separate the organic product from inorganic salts and other aqueous-soluble impurities. utahtech.edu The organic layer would then be washed, dried over an anhydrous salt like sodium sulfate, and the solvent removed under reduced pressure. chemicalbook.comutahtech.edu

For the purification of the crude product, column chromatography is a highly effective method. utahtech.edu A silica (B1680970) gel stationary phase would be used, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the solvent mixture would be optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. Thin-layer chromatography (TLC) would be used to monitor the progress of the separation. utahtech.edu

In some cases, recrystallization can be employed if the product is a solid at room temperature and a suitable solvent system can be found. orgsyn.org For liquid products, distillation under reduced pressure can be an effective purification method, particularly if the impurities have significantly different boiling points. chemicalbook.com

Table 3: Purification Techniques for this compound

| Technique | Principle | Application |

|---|---|---|

| Extraction | Partitioning between immiscible solvents | Initial separation of the crude product from the reaction mixture. utahtech.edu |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of the target compound from impurities with similar solubility. orgsyn.orgutahtech.edu |

| Recrystallization | Difference in solubility at different temperatures | Purification of solid products. orgsyn.org |

| Distillation | Separation based on differences in boiling points | Purification of liquid products. chemicalbook.com |

Chemical Reactivity and Transformations of 4 Isobutoxy 3 Methylphenyl Methanol

Reactions Involving the Benzylic Alcohol Functionality

The benzylic alcohol group is a primary site of reactivity in (4-Isobutoxy-3-methylphenyl)methanol, readily undergoing oxidation, derivatization, and substitution reactions.

Selective Oxidation Reactions to Corresponding Aldehydes or Carboxylic Acids

The benzylic alcohol moiety of this compound can be selectively oxidized to either the corresponding aldehyde, 4-isobutoxy-3-methylbenzaldehyde (B1338844), or the carboxylic acid, 4-isobutoxy-3-methylbenzoic acid, by choosing appropriate oxidizing agents and reaction conditions.

The selective oxidation to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Commonly employed reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations.

For the conversion to the carboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or ruthenium tetroxide (RuO4) are effective for this purpose.

| Transformation | Reagent Examples | Product |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane | 4-Isobutoxy-3-methylbenzaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO4), Chromic acid (H2CrO4) | 4-Isobutoxy-3-methylbenzoic acid |

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of the benzylic alcohol can be readily derivatized to form ethers and esters.

Etherification: The formation of an ether from this compound can be achieved through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: The most common method for converting alcohols to esters is the Fischer esterification. masterorganicchemistry.comresearchgate.net This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH). masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and often the alcohol is used in excess or water is removed to drive the reaction towards the ester product. masterorganicchemistry.com Another important method is the Mitsunobu reaction, which allows for the conversion of an alcohol to an ester with inversion of stereochemistry, although this is not relevant for an achiral alcohol like this compound. nih.gov This reaction typically uses a carboxylic acid, triphenylphosphine (B44618) (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

| Reaction | Reagents | Product Type |

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | Benzylic Ether |

| Fischer Esterification | Carboxylic acid (R'-COOH), Acid catalyst (e.g., H2SO4) | Benzylic Ester |

| Mitsunobu Reaction | Carboxylic acid (R'-COOH), PPh3, DEAD/DIAD | Benzylic Ester |

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group of a benzylic alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic position, the hydroxyl group must first be converted into a good leaving group. This can be achieved by protonation of the alcohol under acidic conditions, followed by the departure of a water molecule to form a relatively stable benzylic carbocation. This carbocation can then be attacked by a nucleophile.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. The resulting tosylate or mesylate can then be readily displaced by a wide range of nucleophiles in an SN2 reaction.

Reactions Involving the Isobutoxy Ether Linkage

The isobutoxy ether linkage in this compound is generally stable, but it can be cleaved under specific and often harsh reaction conditions.

Cleavage Reactions of Alkyl Aryl Ethers under Acidic or Basic Conditions

The cleavage of alkyl aryl ethers, such as the isobutoxy group in the target molecule, typically requires strong acids. masterorganicchemistry.comlibretexts.org The reaction proceeds by protonation of the ether oxygen, making the alkyl group susceptible to nucleophilic attack by a halide ion (e.g., from HBr or HI). libretexts.orgwikipedia.org The cleavage of the C-O bond in alkyl aryl ethers results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orgstackexchange.com The aryl C-O bond remains intact due to its partial double bond character from resonance with the aromatic ring and the instability of the sp2-hybridized phenyl cation. stackexchange.com

Basic cleavage of ethers is less common and generally requires very strong bases, such as organolithium reagents. wikipedia.org

| Condition | Reagents | Products |

| Acidic Cleavage | Strong acids (e.g., HBr, HI) | 3-Methyl-4-hydroxyphenyl)methanol and Isobutyl halide |

| Basic Cleavage | Strong bases (e.g., Organolithium reagents) | Generally not facile for alkyl aryl ethers |

Stability of the Ether Linkage under Various Reaction Environments

The isobutoxy ether linkage is stable under a wide range of reaction conditions, including many that modify the benzylic alcohol. Ethers are generally unreactive towards most bases, nucleophiles, and reducing agents. masterorganicchemistry.com Their stability makes them useful as protecting groups in organic synthesis. The ether linkage is also stable to many oxidizing agents that would transform the benzylic alcohol. However, as mentioned previously, the ether can be cleaved by strong acids, particularly at elevated temperatures. masterorganicchemistry.comlibretexts.org The stability of ether linkages compared to ester linkages has been a subject of study, for instance, in the context of lipid bilayers where ether-linked lipids exhibit different properties compared to their ester-linked counterparts. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is rich in electrons, making it susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are dictated by the electronic and steric properties of the substituents already present on the ring: the isobutoxy group, the methyl group, and the hydroxymethyl group.

The regiochemical outcome of an electrophilic attack on the this compound ring is a result of the combined directing influence of its three substituents. The isobutoxy (-OCH₂CH(CH₃)₂) and methyl (-CH₃) groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609). Conversely, the hydroxymethyl group (-CH₂OH) is generally considered a very weak deactivating group due to the inductive electron-withdrawing effect of its oxygen atom.

The directing effects are as follows:

Isobutoxy Group (-OR): As an alkoxy group, the isobutoxy substituent is a powerful activating group and a strong ortho, para-director. This is primarily due to the resonance effect (+M), where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the positions ortho and para to it. In this molecule, the isobutoxy group is at the C-4 position, thus strongly directing incoming electrophiles to its ortho positions, C-3 and C-5. Since the C-3 position is already occupied by the methyl group, this effect is primarily channeled towards the C-5 position.

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho, para-director. It donates electron density primarily through an inductive effect (+I) and hyperconjugation. Located at the C-3 position, it directs incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (C-6). The C-4 position is blocked by the isobutoxy group.

Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating and has a minor influence on regioselectivity compared to the potent activating groups.

The net effect is a cooperative reinforcement of electron density at specific positions. The powerful ortho-directing effect of the C-4 isobutoxy group and the ortho-directing effect of the C-3 methyl group both increase the nucleophilicity of the C-2 and C-5 positions. The para-directing effect of the C-3 methyl group activates the C-6 position. Therefore, incoming electrophiles will preferentially substitute at positions C-2, C-5, and C-6, with the C-5 and C-2 positions expected to be the most reactive due to the strong influence of the adjacent alkoxy group. Steric hindrance from the bulky isobutoxy group might slightly disfavor substitution at C-5 compared to C-2 for very large electrophiles.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Classification | Directing Influence |

|---|---|---|---|---|

| -OCH₂CH(CH₃)₂ (Isobutoxy) | C-4 | +M > -I | Strongly Activating | Ortho, Para (to C-3, C-5) |

| -CH₃ (Methyl) | C-3 | +I, Hyperconjugation | Weakly Activating | Ortho, Para (to C-2, C-4, C-6) |

| -CH₂OH (Hydroxymethyl) | C-1 | -I | Weakly Deactivating | Meta (to C-2, C-6) |

The presence of two activating groups, isobutoxy and methyl, renders the aromatic ring of this compound significantly more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. numberanalytics.com Activating groups increase the rate of reaction by stabilizing the positively charged intermediate (the arenium ion or sigma complex) that forms during the reaction mechanism. learncbse.in The electron-donating resonance effect of the isobutoxy group and the inductive/hyperconjugative effects of the methyl group both contribute to lowering the activation energy of the rate-determining step. numberanalytics.com

The relative activating strengths of common functional groups are well-documented. Alkoxy groups (-OR) are among the strongest activators, surpassed typically only by amino (-NH₂) and hydroxyl (-OH) groups. Alkyl groups (-R) are weaker activators. The combined presence of a strong and a weak activating group suggests a high rate of substitution.

The outcome of an electrophilic substitution reaction, such as nitration or halogenation, would be a mixture of isomeric products. Based on the directing effects discussed previously, the primary products would be:

(4-Isobutoxy-3-methyl-5-electrophile-phenyl)methanol

(2-electrophile-4-isobutoxy-3-methylphenyl)methanol

(4-Isobutoxy-5-electrophile-3-methylphenyl)methanol (less common name for the 6-substituted product)

The precise ratio of these products would be influenced by the steric bulk of the incoming electrophile and the specific reaction conditions employed. For instance, the nitration of similarly substituted toluenes often yields a mixture of isomers, with the distribution being sensitive to the reaction setup. uncw.edunih.gov

Table 2: Relative Activating Strength of Common Substituents

Groups are ranked in approximate order of their ability to increase the rate of electrophilic aromatic substitution.

| Substituent | Name | Relative Rate vs. Benzene | Classification |

|---|---|---|---|

| -NH₂ | Amino | ~1000 | Strongly Activating |

| -OH | Hydroxyl | ~1000 | Strongly Activating |

| -OR | Alkoxy | ~10-100 | Strongly Activating |

| -CH₃ | Alkyl | ~25 | Weakly Activating |

| -H | Hydrogen | 1 | Reference |

Mechanistic Investigations of Key Transformations and Side Reactions (e.g., kinetic isotope effects, Hammett analysis)

Mechanistic studies provide deeper insight into reaction pathways. While specific experimental data for this compound is not available, its reactivity can be predicted using established tools like the kinetic isotope effect and Hammett analysis.

Kinetic Isotope Effect (KIE)

The KIE is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. This is done by comparing the rate of reaction of the normal substrate (containing hydrogen) with a substrate that has been isotopically labeled (containing deuterium).

For Electrophilic Aromatic Substitution: In most EAS reactions (e.g., nitration, halogenation), the rate-determining step is the initial attack of the electrophile on the aromatic ring to form the arenium ion. The subsequent loss of a proton (or deuteron) to restore aromaticity is a fast step. Therefore, breaking the C-H (or C-D) bond is not rate-limiting, and the KIE value (kH/kD) is typically close to 1. An exception is reversible sulfonation, where the deprotonation step can be rate-limiting, leading to a significant KIE.

For Benzylic Alcohol Oxidation: A common side reaction for this molecule is the oxidation of the hydroxymethyl group to an aldehyde. In many oxidation mechanisms, the cleavage of the C-H bond at the benzylic carbon is the rate-determining step. rsc.org In such a case, substituting the benzylic hydrogens with deuterium (B1214612) in this compound would result in a substantial primary KIE (kH/kD often in the range of 5-7), as the C-D bond is stronger and harder to break than the C-H bond. rsc.orgacs.org

Hammett Analysis

The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of an aromatic compound. wikipedia.orgchemeurope.com

Substituent Constant (σ): This value represents the electronic effect of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

Reaction Constant (ρ): This value indicates the sensitivity of a reaction to substituent effects. A negative ρ value signifies that a positive charge is developing in the transition state, which is stabilized by electron-donating groups. A positive ρ value indicates the buildup of negative charge.

For an electrophilic aromatic substitution on a series of derivatives related to this compound, a large, negative ρ value would be expected. acs.org This reflects the development of a positive charge in the arenium ion intermediate, which is highly stabilized by electron-donating groups like isobutoxy and methyl. The negative σ values for alkoxy and alkyl groups predict an increased reaction rate (k > k₀) compared to the unsubstituted reference (benzene), which is consistent with their classification as activating groups.

Table 3: Selected Hammett Substituent Constants (σ)

Values are for substituents on a benzoic acid system and serve as a general guide to electronic effects. numberanalytics.comyoutube.comstenutz.eu Negative values indicate electron-donating character relative to hydrogen.

| Substituent | σ_meta | σ_para |

|---|---|---|

| -OCH₃ (proxy for -OR) | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | +0.37 | +0.23 |

| -NO₂ | +0.71 | +0.78 |

Synthesis and Characterization of Derivatives and Analogues

Structurally Related Benzyl (B1604629) Alcohol Derivatives and Their Preparation

The preparation of benzyl alcohol derivatives structurally related to (4-Isobutoxy-3-methylphenyl)methanol typically involves multi-step synthetic sequences that allow for variation at different positions of the molecule. A common and versatile strategy begins with a suitably substituted phenolic compound, such as 4-hydroxy-3-methylbenzaldehyde (B106927). This precursor allows for the introduction of various alkoxy groups at the 4-position via Williamson ether synthesis, followed by reduction of the aldehyde to the corresponding benzyl alcohol.

The general synthetic pathway is as follows:

Etherification: 4-hydroxy-3-methylbenzaldehyde is treated with an appropriate alkyl halide (e.g., isobutyl bromide, propyl bromide) in the presence of a base (e.g., K₂CO₃) to form the 4-alkoxy-3-methylbenzaldehyde intermediate.

Reduction: The resulting aldehyde is then reduced to the primary alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). A two-step, one-pot procedure involving reduction with diisobutylaluminium hydride (DIBAL-H) can also be employed to generate a stable intermediate suitable for further reactions. acs.org

This modular approach enables the synthesis of a library of benzyl alcohols with diverse side chains, as illustrated in the table below.

| Precursor 1 (Phenol) | Precursor 2 (Alkyl Halide) | Intermediate Aldehyde | Resulting Benzyl Alcohol Derivative |

| 4-hydroxy-3-methylbenzaldehyde | Isobutyl bromide | 4-isobutoxy-3-methylbenzaldehyde (B1338844) | This compound |

| 4-hydroxy-3-methylbenzaldehyde | Propyl bromide | 4-propoxy-3-methylbenzaldehyde | (4-Propoxy-3-methylphenyl)methanol biosynth.com |

| 4-hydroxy-3-methylbenzaldehyde | Benzyl chloride | 4-(Benzyloxy)-3-methylbenzaldehyde | (4-(Benzyloxy)-3-methylphenyl)methanol |

| 4-hydroxy-2-methylbenzaldehyde | Isobutyl bromide | 4-isobutoxy-2-methylbenzaldehyde | (4-Isobutoxy-2-methylphenyl)methanol |

Alternative synthetic routes include the Suzuki-Miyaura cross-coupling of aryl halides with potassium acetoxymethyltrifluoroborate, which provides a direct method to install the hydroxymethyl group. organic-chemistry.org

Functionalization of the Hydroxyl Group for New Analogues (e.g., Formation of Esters, Carbaminates, or Amines)

The benzylic hydroxyl group is a prime target for functionalization, allowing for the creation of numerous analogues with altered physicochemical properties.

Formation of Esters Esters are readily synthesized from this compound through several established methods. The most common is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst like concentrated sulfuric acid. youtube.comuakron.edulibretexts.org This reaction is reversible, and to drive it to completion, water is often removed as it forms. libretexts.org For more sensitive substrates or to achieve higher yields, reactions with more reactive acylating agents such as acid anhydrides or acyl chlorides are employed. libretexts.org Various coupling reagents can also facilitate the reaction under milder conditions. organic-chemistry.org

| Ester Type | Reagents | General Conditions |

| Acetate (B1210297) Ester | Acetic anhydride, Pyridine | Room temperature or gentle warming |

| Benzoate Ester | Benzoyl chloride, Triethylamine | Cooled reaction, inert solvent |

| Formate Ester | Formic acid, Acid catalyst | Heating |

| Propionate Ester | Propanoic acid, H₂SO₄ (cat.) | Heating with water removal libretexts.org |

Formation of Carbamates Carbamates, which are esters of carbamic acid, can be prepared from this compound using several synthetic strategies. nih.gov A direct approach involves the reaction of the alcohol with an isocyanate (R-N=C=O). For isocyanates that are not readily available, a multi-step Curtius rearrangement of an acyl azide (B81097) can be used to generate the isocyanate in situ, which is then trapped by the alcohol. nih.gov Another versatile method involves a three-component coupling of an amine, carbon dioxide (CO₂), and an alkylating agent (in this case, the benzyl alcohol would be converted to a halide first). organic-chemistry.org A one-pot synthesis can be achieved by reacting the alcohol with a carbonylimidazolide, followed by the addition of a primary or secondary amine. organic-chemistry.org

| Carbamate (B1207046) Type | Reagents | General Method | Reference |

| N-Phenyl Carbamate | Phenyl isocyanate | Direct addition of alcohol to isocyanate | nih.gov |

| N-Alkyl Carbamate | 1. Di-tert-butyl dicarbonate, NaN₃, Carboxylic Acid; 2. This compound | In situ isocyanate formation via Curtius rearrangement | nih.gov |

| General Carbamate | 1. This compound, NaH; 2. CO₂; 3. Amine, Dehydrating agent | Carboxylation of the alkoxide followed by amidation | organic-chemistry.org |

Formation of Amines The conversion of the benzylic alcohol to a secondary or tertiary amine is a key transformation. Modern catalytic methods, often termed "borrowing hydrogen" or "hydrogen autotransfer" reactions, are highly efficient. acs.org In this process, a transition metal catalyst (e.g., based on Pd, Ru, or Fe) temporarily oxidizes the alcohol to the corresponding aldehyde in situ. acs.orgacs.orgirjmets.com This aldehyde then reacts with a primary or secondary amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen "borrowed" from the alcohol. acs.orgirjmets.com This one-pot procedure is atom-economical, with water as the only byproduct. acs.org

A more traditional, two-step approach involves converting the alcohol into a better leaving group, such as a benzyl halide, by reacting it with an agent like thionyl chloride or an anhydrous hydrohalide. google.com The resulting benzyl halide can then undergo nucleophilic substitution with a suitable amine to yield the desired product.

| Reaction Name | Catalyst/Reagents | Amine Source | Product Type | Reference |

| Borrowing Hydrogen Amination | Pd, Ru, or Fe complex | Primary or Secondary Amine | Secondary or Tertiary Amine | acs.orgacs.orgirjmets.com |

| Reductive Amination (two-step) | 1. Oxidant (e.g., MnO₂); 2. Amine, Reducing Agent (e.g., PSCBH) | Primary or Secondary Amine | Secondary or Tertiary Amine | organic-chemistry.org |

| Nucleophilic Substitution | 1. SOCl₂ or HBr; 2. Primary or Secondary Amine | Primary or Secondary Amine | Secondary or Tertiary Amine | google.com |

Modification of the Isobutoxy Side Chain (e.g., Synthesis of Isomers or Homologues)

Creating analogues with modified alkoxy side chains is achieved by altering the starting materials in the synthetic sequence described in section 4.1. By using different alkyl halides in the Williamson ether synthesis step with 4-hydroxy-3-methylbenzaldehyde, a wide range of isomers and homologues of this compound can be produced.

Homologues: Using straight-chain alkyl halides like 1-bromopropane (B46711) or 1-bromopentane (B41390) results in the corresponding propoxy or pentoxy derivatives.

Isomers: Using isomeric butyl halides, such as sec-butyl bromide or tert-butyl bromide, will yield the corresponding (4-sec-butoxy-3-methylphenyl)methanol and (4-tert-butoxy-3-methylphenyl)methanol isomers.

| Side Chain | Alkyl Halide Used | Resulting Analogue |

| Propoxy (Homologue) | 1-Bromopropane | (4-Propoxy-3-methylphenyl)methanol |

| sec-Butoxy (Isomer) | 2-Bromobutane | (4-sec-Butoxy-3-methylphenyl)methanol |

| tert-Butoxy (Isomer) | tert-Butyl chloride | (4-tert-Butoxy-3-methylphenyl)methanol |

| Benzyloxy (Homologue) | Benzyl bromide | (4-(Benzyloxy)-3-methylphenyl)methanol |

Aromatic Ring Modifications via Electrophilic Substitution (e.g., Halogenation, Nitration, Sulfonation)

The aromatic ring of this compound can undergo electrophilic aromatic substitution to introduce new functional groups. The outcome of these reactions is dictated by the directing effects of the existing substituents: the isobutoxy group and the methyl group. chemguide.co.uk Both are electron-donating groups and are therefore activating and ortho, para-directing. libretexts.orglibretexts.org The alkoxy group is a stronger activator than the alkyl group.

The positions on the ring available for substitution are C-2, C-5, and C-6.

Position 5: This position is ortho to the strongly activating isobutoxy group and meta to the methyl group. This is expected to be the most favored site for electrophilic attack.

Position 2: This position is ortho to the methyl group and meta to the isobutoxy group. Substitution here is possible but likely to be a minor product compared to substitution at C-5.

Position 6: This position is ortho to the isobutoxy group but is sterically hindered by the adjacent hydroxymethyl group, making substitution at this site less likely.

Therefore, electrophilic substitution reactions are predicted to yield primarily the 5-substituted product.

| Reaction | Reagents | Predicted Major Product | Reference |

| Halogenation | Br₂ / FeBr₃ or AlBr₃ | (5-Bromo-4-isobutoxy-3-methylphenyl)methanol | masterorganicchemistry.com |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | (4-Isobutoxy-3-methyl-5-nitrophenyl)methanol | libretexts.org |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 5-(Hydroxymethyl)-2-isobutoxy-3-methylbenzenesulfonic acid | masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(5-(Hydroxymethyl)-2-isobutoxy-3-methylphenyl)ethan-1-one | chemguide.co.uk |

Note: The benzylic alcohol is sensitive to strong acids and oxidizing conditions, so protection of the hydroxyl group may be necessary before carrying out some of these electrophilic substitution reactions.

Advanced Spectroscopic Characterization for Structural Elucidation

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Insights

While spectroscopic data exists for structurally related compounds—such as (4-methoxy-3-methylphenyl)methanol (B49793) sigmaaldrich.com, (4-isopropoxy-3-methylphenyl)methanol oakwoodchemical.com, and (4-bromo-3-methylphenyl)methanol (B136240) nbinno.comchemicalbook.com—this information cannot be extrapolated to accurately describe (4-Isobutoxy-3-methylphenyl)methanol. Generating an article based on related but distinct molecules would be scientifically inaccurate and misleading.

Further research or direct acquisition and analysis of the compound would be required to generate the specific spectroscopic data requested.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis and Purity Assessment

Hyphenated analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of this compound. These methods are crucial for assessing the purity of the compound and for identifying and quantifying its presence in complex mixtures.

GC-MS is highly effective for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and polarity on a capillary column. nist.gov The separated components then enter the mass spectrometer, which provides detailed mass fragmentation patterns, enabling unambiguous identification. For instance, in the analysis of related aromatic alcohols, GC-MS can effectively separate isomers and impurities, even at low concentrations. jocpr.comphytopharmajournal.com The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of the isobutoxy group, the methyl group, or the hydroxymethyl group.

LC-MS is a complementary technique that is particularly useful for less volatile compounds or those that are thermally labile. While this compound is amenable to GC-MS, LC-MS can also be employed, especially for its analysis in biological matrices or in reaction mixtures containing non-volatile components. Commercial suppliers of this compound may provide LC-MS data to certify its purity. bldpharm.com

The following interactive table summarizes typical parameters for a GC-MS analysis applicable to aromatic alcohols.

| Parameter | Value |

| Column Type | Capillary |

| Active Phase | VF-5MS or similar |

| Column Length (m) | 30 |

| Column Diameter (mm) | 0.25 |

| Carrier Gas | Helium |

| Initial Temperature (°C) | ~60-70 |

| Final Temperature (°C) | ~270-300 |

| Heating Rate (K/min) | 10 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Identification of Key Functional Groups and Bond Vibrations (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its bonds.

The key functional groups in this compound are the hydroxyl (-OH) group, the ether (C-O-C) linkage, the aromatic ring, and the alkyl (C-H) groups. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is a characteristic indicator of the O-H stretching vibration of the alcohol, which is often broadened due to hydrogen bonding. docbrown.info The C-O stretching vibration of the primary alcohol is expected to appear in the range of 1075-1000 cm⁻¹. docbrown.info

The ether linkage will exhibit a characteristic C-O-C stretching band. Aromatic rings show characteristic C=C stretching vibrations within the 1600-1400 cm⁻¹ region. libretexts.org Additionally, C-H stretching vibrations from the aromatic ring are typically observed between 3100-3000 cm⁻¹, while those from the alkyl (isobutoxy and methyl) groups appear just below 3000 cm⁻¹. libretexts.org

The following table details the expected IR absorption bands for this compound.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Alcohol | O-H stretch (broad) | 3400 - 3200 |

| Alcohol | C-O stretch | 1075 - 1000 |

| Ether | C-O-C stretch | ~1250 |

| Aromatic | C-H stretch | 3100 - 3000 |

| Aromatic | C=C stretch (in-ring) | 1600 - 1585 and 1500 - 1400 |

| Aromatic | C-H "oop" | 900 - 675 |

| Alkyl | C-H stretch | 3000 - 2850 |

Electronic Transitions and Aromatic System Analysis (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the aromatic ring in this compound.

The benzene (B151609) ring in the molecule is the primary chromophore. It gives rise to characteristic π → π* transitions. upenn.edu These transitions involve the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic system. Typically, aromatic compounds exhibit a strong absorption band around 200-210 nm and a weaker, more structured band between 250-270 nm. upenn.edu

The presence of the hydroxyl and isobutoxy substituents on the aromatic ring can influence the position and intensity of these absorption bands. These groups can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Additionally, the non-bonding electrons on the oxygen atoms of the hydroxyl and ether groups can undergo n → π* transitions, although these are generally weaker and may be obscured by the stronger π → π* transitions. upenn.edu

X-ray Crystallography for Absolute Structure Determination

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must be obtained. The process involves diffracting a beam of X-rays off the ordered lattice of atoms in the crystal. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined. While this technique provides unparalleled structural detail, its application is contingent on the ability to grow high-quality single crystals of this compound. researchgate.net Currently, there is no publicly available X-ray crystal structure for this specific compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical calculations, offering a balance between accuracy and computational cost. It is widely used to investigate the electronic structure and properties of molecules like (4-Isobutoxy-3-methylphenyl)methanol. A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-311G(d,p) or cc-pVTZ, to solve the Schrödinger equation approximately. dergipark.org.trmaterialsciencejournal.org

Geometry Optimization and Conformational Analysis

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule with flexible components like the isobutoxy and hydroxymethyl groups of this compound, multiple stable conformations, or conformers, can exist.

Conformational analysis involves systematically exploring the molecule's potential energy surface to identify these low-energy conformers and the energy barriers between them. The presence of the rotatable bonds in the isobutoxy side chain (C-O and C-C bonds) and the benzyl (B1604629) alcohol moiety (C-C and C-O bonds) means that a thorough conformational search is necessary to identify the global minimum energy structure. The optimized geometry provides key structural parameters. While specific experimental data for this molecule is not available in published literature, a theoretical calculation would yield the parameters listed in the table below.

Table 1: Theoretically Determined Structural Parameters for this compound (Illustrative) Note: The following table is a template representing the type of data obtained from geometry optimization. Specific values are dependent on the chosen computational method and are not available in published literature for this compound.

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

|---|---|---|

| Bond Lengths | C-O (ether) | Å |

| C-O (alcohol) | Å | |

| O-H (alcohol) | Å | |

| C-C (aromatic) | Å | |

| Bond Angles | C-O-C (ether) | ° |

| C-C-O (alcohol) | ° | |

| Dihedral Angles | C-C-O-C (ether chain) | ° |

| Ar-C-O-H (alcohol) | ° |

Electronic Structure Analysis (e.g., HOMO-LUMO energies, charge distribution, molecular orbitals)

Electronic structure analysis provides deep insights into the reactivity and properties of a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more easily polarized and more reactive. nih.gov

DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the ether and alcohol groups would be regions of negative potential (nucleophilic sites), while the hydrogen of the alcohol group would be a region of positive potential (electrophilic site).

Table 2: Calculated Electronic Properties of this compound (Illustrative) Note: This table illustrates the quantum chemical descriptors that would be calculated. The values are hypothetical as specific published data for this molecule is unavailable.

| Property | Symbol | Definition | Predicted Value (Illustrative) |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | eV |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | eV |

| Energy Gap | ΔE | ELUMO - EHOMO | eV |

| Ionization Potential | I | -EHOMO | eV |

| Electron Affinity | A | -ELUMO | eV |

| Electronegativity | χ | (I + A) / 2 | eV |

| Chemical Hardness | η | (I - A) / 2 | eV |

| Chemical Softness | S | 1 / η | eV-1 |

Vibrational Frequency Calculations for IR and Raman Spectra Prediction

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. After geometry optimization, frequency calculations are performed to confirm the structure is a true energy minimum (i.e., has no imaginary frequencies) and to determine the wavenumbers and intensities of its vibrational modes. nist.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data. nih.gov

For this compound, characteristic vibrational modes would include:

O-H stretch: A prominent, broad band from the alcohol group.

C-H stretches: Both aliphatic (from the isobutoxy and methyl groups) and aromatic (from the benzene (B151609) ring) C-H stretching vibrations.

C-O stretches: Distinct stretching vibrations for the ether and alcohol C-O bonds.

Aromatic C=C stretches: A series of bands characteristic of the benzene ring.

CH₃/CH bending: Bending and rocking modes associated with the methyl and isobutyl groups. nii.ac.jp

Table 3: Predicted Principal Vibrational Frequencies for this compound (Illustrative) Note: This table shows the expected vibrational modes. Specific wavenumbers require dedicated computational studies, which are not currently published.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3200-3600 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000-3100 |

| C-H Stretch (Aliphatic) | Isobutoxy, Methyl | 2850-3000 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450-1600 |

| O-H Bend | Alcohol | 1350-1450 |

| C-O Stretch | Alcohol, Ether | 1050-1250 |

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

While quantum calculations examine static molecular structures, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. researchgate.net An MD simulation calculates the trajectories of atoms and molecules by solving Newton's equations of motion, providing a view of conformational flexibility and intermolecular interactions. researchgate.net

For this compound, an MD simulation could be performed with the molecule in a solvent box (e.g., water or methanol) to study:

Conformational Dynamics: How the flexible isobutoxy chain folds and moves in solution.

Solvation Structure: The arrangement of solvent molecules around the solute, particularly the hydrogen bonding network involving the alcohol group and ether oxygen.

Transport Properties: Calculation of properties like the diffusion coefficient.

These simulations are critical for understanding how the molecule behaves in a realistic liquid-phase environment, which is essential for predicting its behavior in chemical reactions or biological systems. nih.gov

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediate structures, and calculating reaction rates. researchgate.net

Transition State Characterization and Activation Energy Calculations

To study a chemical reaction, such as the oxidation of the alcohol group in this compound, computational methods can be used to map the entire reaction pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov

The structure of the TS is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. Once the energies of the reactants and the transition state are calculated, the activation energy (Ea) can be determined. This value is critical for predicting the reaction rate and understanding its feasibility under different conditions. Methods like CCSD(T) or DFT functionals such as M08-HX are often employed for high-accuracy barrier height calculations. nih.gov To date, no specific computational studies on the reaction mechanisms of this compound have been published.

Due to a lack of specific scientific research and data publicly available for the compound "this compound," it is not possible to provide a detailed article on its computational chemistry and theoretical investigations as outlined. Searches for kinetic and thermodynamic parameters, as well as spectroscopic property predictions, for this specific molecule did not yield the in-depth, peer-reviewed studies necessary to construct an authoritative and scientifically accurate article.

The available information tends to focus on more common, related compounds such as methanol (B129727) or other derivatives, but not on the specific theoretical and computational characteristics of this compound. Without dedicated research on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.

Therefore, the sections on the prediction of kinetic and thermodynamic parameters and the correlation of predicted spectroscopic properties with experimental data for this compound cannot be developed at this time.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For (4-Isobutoxy-3-methylphenyl)methanol, several chromatographic techniques are particularly relevant.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides a robust method for assessing purity and quantifying volatile components. The principle of GC involves vaporizing the sample and passing it through a column where separation occurs based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.

In a typical research setting, a GC-FID method for analyzing this compound would involve direct injection of a diluted sample in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297). The separation is often achieved on a capillary column with a non-polar or medium-polarity stationary phase. For instance, a common choice would be a column coated with a polysiloxane derivative. The temperature of the oven is programmed to increase gradually, allowing for the separation of compounds with different boiling points. The FID then detects the organic analytes as they elute from the column, generating a signal proportional to the amount of substance present. This allows for the calculation of the purity of this compound by comparing its peak area to the total area of all detected peaks. It is also effective in identifying and quantifying any volatile impurities, such as residual solvents or by-products from its synthesis. researchgate.netresearchgate.net

Table 1: Illustrative GC-FID Parameters for Analysis of Substituted Benzyl (B1604629) Alcohols

| Parameter | Value |

| Column | Capillary column (e.g., RXI-5Sil MS, 30m x 0.32mm i.d.) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Injector Temperature | 250 °C |

| Oven Program | Initial 70°C, ramp to 250°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Sample Solvent | Acetonitrile (B52724) |

This table presents typical starting parameters for the GC-FID analysis of substituted benzyl alcohols like this compound, based on established methods for similar compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity determination and quantitative analysis of a wide range of organic compounds, including this compound. jpionline.orgdamascusuniversity.edu.sy It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. Reversed-phase HPLC is the most common mode used for such analyses.

In a typical reversed-phase HPLC method, a C18 or C8 column is used as the stationary phase. The mobile phase is usually a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a buffer to control the pH. jpionline.orgdamascusuniversity.edu.sy For this compound, a gradient elution, where the proportion of the organic solvent is increased over time, can be effective in separating the main compound from its impurities, which may include the starting material (4-isobutoxy-3-methylbenzaldehyde) or over-oxidized product (4-isobutoxy-3-methylbenzoic acid). Detection is commonly performed using a UV detector, as the aromatic ring in the molecule absorbs UV light. The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram. jpionline.orgarlok.com

Table 2: Representative HPLC Conditions for Purity Analysis of Benzyl Alcohol Derivatives

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This table illustrates a typical gradient HPLC method for the analysis of benzyl alcohol and its derivatives, which can be adapted for this compound. jpionline.orgresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis research for monitoring the progress of reactions and for preliminary assessment of product purity. epfl.chnih.gov For the synthesis of this compound, for instance, by the reduction of 4-isobutoxy-3-methylbenzaldehyde (B1338844), TLC can be used to track the disappearance of the starting aldehyde and the appearance of the product alcohol. researchgate.net

A TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the compounds to the stationary phase. Generally, the less polar compound will travel further up the plate. In the case of the reduction of an aldehyde to an alcohol, the product alcohol is typically more polar than the starting aldehyde and will have a lower retention factor (R_f) value. researchgate.net Visualization of the spots can be achieved using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent that reacts with the functional groups present. libretexts.orglabster.comsilicycle.com For alcohols and aldehydes, stains like p-anisaldehyde or potassium permanganate (B83412) are effective. libretexts.orgsilicycle.com

Table 3: Common TLC Solvent Systems and Visualization for Aromatic Alcohols and Aldehydes

| Application | Typical Solvent System (v/v) | Visualization Method | Expected Observation |

| Monitoring reduction of an aromatic aldehyde to an alcohol | Hexane (B92381):Ethyl Acetate (e.g., 7:3) | UV lamp (254 nm), p-Anisaldehyde stain | Product alcohol spot appears at a lower R_f than the starting aldehyde spot. researchgate.net |

| Purity check of an aromatic alcohol | Dichloromethane:Methanol (e.g., 95:5) | Potassium permanganate stain | A single major spot for the pure alcohol; additional spots indicate impurities. silicycle.com |

While this compound itself is not chiral, if a chiral center is introduced into the molecule, for example, through a reaction that creates a stereocenter adjacent to the phenyl ring (e.g., forming a secondary alcohol like 1-(4-isobutoxy-3-methylphenyl)ethanol), then chiral chromatography becomes essential for determining the enantiomeric purity. Chiral HPLC is the most common technique for this purpose. nih.govnih.govresearchgate.net

Chiral separations are achieved using a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including aromatic alcohols. nih.govresearchgate.netresearchgate.net The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695). csfarmacie.cz The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 4: Representative Chiral HPLC Conditions for Benzylic Alcohol Enantiomers

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

This table provides typical conditions for the chiral separation of benzylic alcohol enantiomers, which would be applicable if a chiral analog of this compound were synthesized. nih.govcsfarmacie.cz

Advanced Sample Preparation Techniques for Research Samples

Effective sample preparation is crucial for obtaining high-quality analytical data, especially in complex research samples where the analyte of interest may be present with various impurities, by-products, or in a challenging matrix. Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. sigmaaldrich.comyoutube.comlibretexts.org

For a research sample containing this compound, SPE can be employed to isolate the compound from a reaction mixture. A common approach would be to use a reversed-phase SPE cartridge. The crude sample, dissolved in a suitable solvent, is loaded onto the conditioned cartridge. The more polar impurities can be washed away with a weak solvent, and then the desired compound, this compound, can be eluted with a stronger organic solvent. This process not only purifies the sample but can also concentrate it, improving the sensitivity of subsequent analyses. youtube.comlibretexts.org Other techniques like liquid-liquid extraction can also be employed, but SPE often offers advantages in terms of reduced solvent consumption and higher efficiency. sigmaaldrich.com

Method Validation in Academic Research Settings (e.g., Specificity, Accuracy, Precision, Detection Limits)

In academic research, while the full extent of regulatory validation may not always be necessary, it is still critical to validate analytical methods to ensure the reliability of the research findings. Key validation parameters include specificity, accuracy, precision, and detection limits. damascusuniversity.edu.syarlok.compharmadekho.com

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. For a chromatographic method, this is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks. jpionline.orgarlok.com

Accuracy refers to the closeness of the measured value to the true value. In a research context, this can be assessed by analyzing a sample of known concentration or by performing recovery studies, where a known amount of the pure compound is added to a sample matrix and the recovery is calculated. jpionline.orgarlok.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. jpionline.orgarlok.com

Detection Limit (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

By evaluating these parameters, researchers can have confidence in the analytical data they generate for compounds like this compound.

Table 5: Key Method Validation Parameters in a Research Context

| Parameter | Description | Typical Acceptance Criteria in Research |

| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity analysis, resolution > 1.5 from nearest peak. jpionline.org |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 98-102% for a spiked sample. jpionline.org |

| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% for replicate injections. jpionline.org |

| LOD & LOQ | Lowest detectable and quantifiable analyte amounts. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.